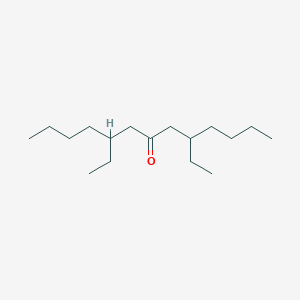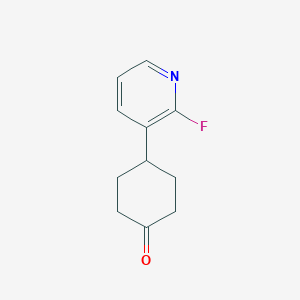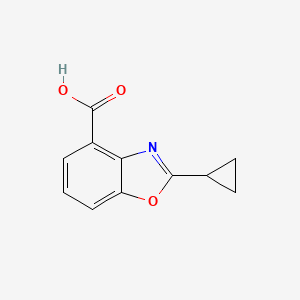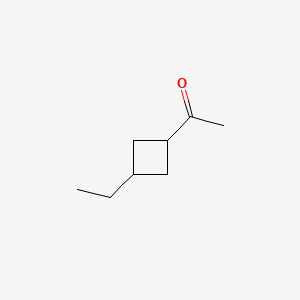![molecular formula C12H11NO B8655411 1,4-dihydro-4-methyl-cyclopent[b]indol-3(2H)-one CAS No. 16244-16-9](/img/structure/B8655411.png)
1,4-dihydro-4-methyl-cyclopent[b]indol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Indole derivatives and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are important heterocyclic compounds in medicinal chemistry. They have displayed a broad spectrum of biological activities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities .
Synthesis Analysis
In a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles, and synthesized .Molecular Structure Analysis
The molecular structure of these compounds was elucidated by IR, NMR, and mass spectral data .Chemical Reactions Analysis
When reacting with I2, 2-(cyclopent-2-enyl)anilines undergo cyclization into 3-iodo-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles in high yields .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using techniques like IR, NMR, and mass spectral data .Mechanism of Action
Future Directions
properties
CAS RN |
16244-16-9 |
|---|---|
Product Name |
1,4-dihydro-4-methyl-cyclopent[b]indol-3(2H)-one |
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-methyl-1,2-dihydrocyclopenta[b]indol-3-one |
InChI |
InChI=1S/C12H11NO/c1-13-10-5-3-2-4-8(10)9-6-7-11(14)12(9)13/h2-5H,6-7H2,1H3 |
InChI Key |
JHRAQVUUGFXPMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Methoxy-5-methyl-2-(2-methylphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B8655351.png)


![Furo[3,4-d]pyridazine-5,7-dione](/img/structure/B8655388.png)






![4-[(2-Oxo-2-phenylethyl)thio]benzoic acid](/img/structure/B8655433.png)
